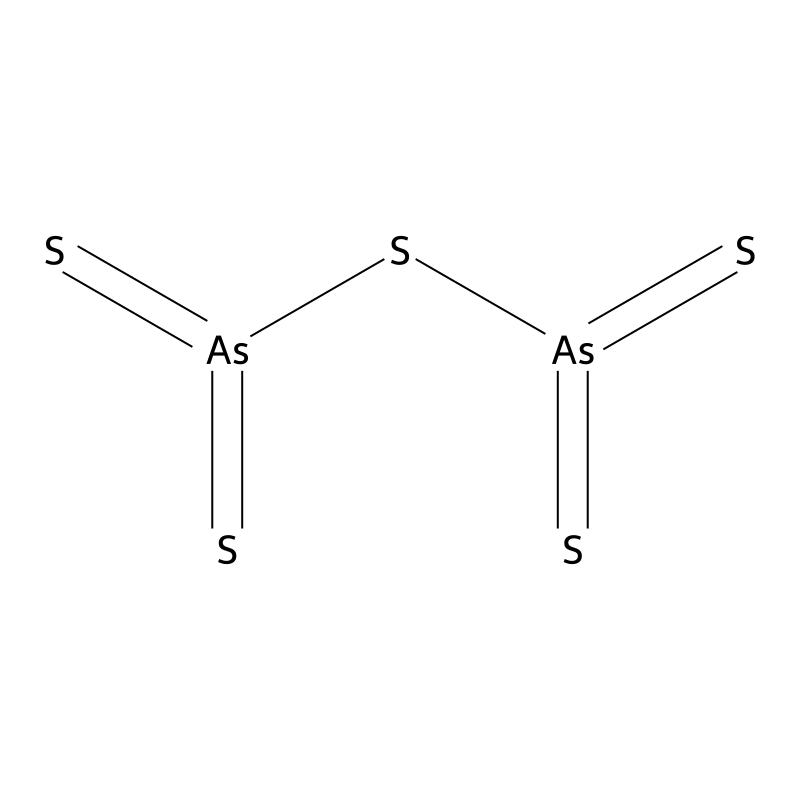Arsenic pentasulfide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Solid-State Ionics:
- As₂S₅ exhibits interesting ionic conductivity properties, making it a potential candidate for solid-state electrolytes in next-generation batteries. [Source: Xiayin Yao et al., "All-solid sodium secondary battery electrolyte and preparation method and application thereof," US Patent No. 10,125,674, issued November 13, 2018]
- Research is ongoing to explore its potential in developing all-solid sodium batteries with improved safety and performance compared to conventional lithium-ion batteries.
Photovoltaics and Optoelectronics:
- As₂S₅ possesses photoconductive properties, meaning its conductivity changes upon exposure to light. This characteristic makes it a potential material for applications in photovoltaics and optoelectronic devices. [Source: Milton Gottlieb and Thelma J. Isaacs, "Optical and acoustic properties of arsenic pentasulfide glass," Applied Optics, vol. 17, no. 16, pp. 2542-2544, 1978]
- Research is being conducted to explore its use in solar cells, light detectors, and other optoelectronic devices.
Material Science and Glass Formation:
- As₂S₅ can form a variety of glasses with unique properties depending on the composition and processing conditions. [Source: Typeset, "Arsenic pentasulfide | 5 Publications | 15 Citations | Top Authors | Related Topics," ]
- Research is focused on understanding the formation process and tailoring the properties of these glasses for potential applications in various fields, such as solid-state electrolytes, optical materials, and sensors.
Theoretical and Computational Studies:
- Due to its complex structure and interesting properties, As₂S₅ is a subject of theoretical and computational studies to understand its electronic structure, bonding behavior, and potential applications. [Source: Typeset, "Arsenic pentasulfide | 5 Publications | 15 Citations | Top Authors | Related Topics," ]
- These studies help researchers predict and design new materials with desired properties based on the fundamental understanding of As₂S₅.
Arsenic pentasulfide, with the chemical formula , is an inorganic compound composed of arsenic and sulfur. This compound typically appears as a yellow-brown glassy solid and has a high refractive index, making it notable in various applications. Historically, arsenic pentasulfide has been recognized for its use as a pigment and light filter, but its modern significance lies primarily in scientific research and industrial applications. The structure of arsenic pentasulfide has been a subject of debate; while it was once thought to have a simple structure similar to phosphorus pentasulfide, recent studies suggest that it may possess a more complex polymeric arrangement involving arsenic-sulfur chains of varying lengths.
- Hydrolysis: When treated with boiling water, arsenic pentasulfide hydrolyzes to form arsenous acid and sulfur:
- Oxidation: Upon exposure to air at elevated temperatures, arsenic pentasulfide oxidizes, producing various arsenic oxides.
- Formation of Thioarsenate Anion: In the presence of alkali metal sulfides, arsenic pentasulfide can form soluble thioarsenate anions, which are significant in various chemical processes.
Arsenic pentasulfide exhibits notable biological activity, particularly in its interaction with cellular mechanisms. It has been shown to decrease nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa-B) DNA-binding activity, which is crucial for regulating immune response and inflammation. This inhibition affects various biochemical pathways, including the transcriptional regulation of interleukin-6 (IL-6), a cytokine involved in inflammatory responses . The compound's toxicity profile is significant; arsenic compounds are generally known for their potential health risks, including carcinogenic effects.
Arsenic pentasulfide can be synthesized through several methods:
- Precipitation Method: This involves reacting an acidic solution of soluble arsenic(V) salts with hydrogen sulfide gas:
- Heating Method: A direct method involves heating a mixture of elemental arsenic and sulfur. The fused mass is then extracted with ammonia solution, followed by reprecipitation with hydrochloric acid at low temperatures .
- Industrial Production: While specific industrial methods are not extensively documented, the aforementioned synthetic routes are typically scaled up for commercial production.
Arsenic pentasulfide has several applications:
- Pigments: Historically used as a pigment in paints and ceramics due to its color properties.
- Optical Materials: Its high refractive index makes it suitable for use in optical filters.
- Chemical Synthesis: Used as a precursor or reagent in various chemical syntheses involving sulfur-containing compounds.
- Research: Investigated for its biological properties and potential therapeutic applications against certain diseases .
Arsenic pentasulfide shares similarities with several other arsenic-sulfur compounds. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Arsenic Trisulfide | Less stable than pentasulfide; used in pigments | |
| Arsenic Disulfide | Intermediate oxidation state; less common | |
| Phosphorus Pentasulfide | Similar structure; used in organic synthesis | |
| Arsenic Pentoxide | Oxidation product; highly soluble in water |
Arsenic pentasulfide is unique due to its specific polymeric structure and distinct chemical behavior compared to these similar compounds. Its applications are also more specialized, particularly in optical materials and specific chemical syntheses .








